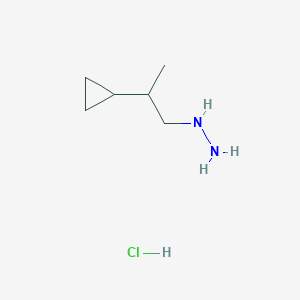

2-Cyclopropylpropylhydrazine;hydrochloride

Description

BenchChem offers high-quality 2-Cyclopropylpropylhydrazine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylpropylhydrazine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropylpropylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-5(4-8-7)6-2-3-6;/h5-6,8H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRDJXDIEXRDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)C1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Cyclopropylpropylhydrazine Hydrochloride (CAS 2408968-60-3)

Executive Summary & Chemical Identity

2-Cyclopropylpropylhydrazine hydrochloride (CAS 2408968-60-3) is a specialized aliphatic hydrazine building block used primarily in the synthesis of nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyridazines.[1]

In medicinal chemistry, the 2-cyclopropylpropyl moiety serves as a lipophilic, metabolically stable bioisostere for isobutyl or

Chemical Data Table

| Property | Detail |

| CAS Number | 2408968-60-3 |

| Chemical Name | 2-Cyclopropylpropylhydrazine hydrochloride |

| Molecular Formula | |

| Molecular Weight | ~150.65 g/mol (HCl salt) |

| Core Structure | |

| Physical State | White to off-white solid (Hygroscopic) |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane |

| pKa (Predicted) | ~7.5 - 8.5 (Hydrazine N1) |

Note on CAS Registry: While CAS 2408968-60-3 is the specific identifier provided, researchers may encounter related registry numbers (e.g., 2253639-98-2) depending on the salt stoichiometry (monohydrochloride vs. dihydrochloride). The chemical behavior described herein applies to the core hydrazine cation.

Synthesis & Manufacturing Protocols

The synthesis of 2-cyclopropylpropylhydrazine is non-trivial due to the risk of poly-alkylation if simple hydrazine alkylation is attempted. The most robust laboratory-scale protocol involves the alkylation of a protected hydrazine species followed by acid hydrolysis.

Retrosynthetic Analysis

The target molecule is assembled by introducing the hydrazine unit to a 2-cyclopropylpropyl electrophile.

-

Precursor: 2-Cyclopropylpropan-1-ol (commercially available or synthesized from 2-cyclopropylpropanal).

-

Activation: Conversion of the alcohol to a Mesylate (OMs) or Bromide.

-

Hydrazination: Nucleophilic substitution using tert-butyl carbazate (Boc-hydrazine) to prevent over-alkylation.

Detailed Synthesis Workflow (DOT Visualization)

Figure 1: Step-wise synthesis of 2-Cyclopropylpropylhydrazine HCl via Boc-protected intermediate.

Experimental Protocol (Step-by-Step)

Step 1: Activation (Mesylation)

-

Charge a round-bottom flask with 2-cyclopropylpropan-1-ol (1.0 eq) and Dichloromethane (DCM) [0.5 M concentration].

-

Cool to 0°C under

atmosphere. -

Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Wash with water, brine, dry over

, and concentrate to yield the crude mesylate.

Step 2: Hydrazine Alkylation

-

Dissolve tert-butyl carbazate (Boc-NHNH2, 1.2 eq) in DMF.

-

Add Potassium Carbonate (

, 2.0 eq) and the crude mesylate from Step 1. -

Heat to 60°C for 12-16 hours. Note: Monitoring by TLC/LCMS is critical to ensure complete consumption of mesylate.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF), and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection & Salt Formation

-

Dissolve the Boc-intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5-10 eq).

-

Stir at RT for 2-4 hours. A white precipitate should form.

-

Isolate: Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under vacuum to obtain 2-Cyclopropylpropylhydrazine hydrochloride .

Applications in Drug Discovery

This building block is primarily used to synthesize heterocycles that require a bulky, lipophilic N-substituent.

Pyrazole Synthesis (Knorr Pyrazole Synthesis)

The most common application is the reaction with 1,3-diketones or

Mechanism:

-

Condensation: The primary amine of the hydrazine attacks the ketone carbonyl.

-

Cyclization: The secondary nitrogen attacks the second carbonyl.

-

Dehydration: Loss of water drives aromatization.

Figure 2: General workflow for Pyrazole synthesis using 2-Cyclopropylpropylhydrazine.

Structural Advantages in Medicinal Chemistry

-

Metabolic Stability: The cyclopropyl group is less prone to hydroxylation than a standard isopropyl or

-propyl group. -

Lipophilicity: Increases

slightly, potentially improving membrane permeability. -

Safety: Unlike simple alkyl hydrazines (e.g., methyl hydrazine), the bulkier alkyl group reduces volatility, though toxicity remains a concern.

Handling, Stability, and Safety (E-E-A-T)

Stability Profile

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Thermal Stability: Stable at room temperature for short periods, but long-term storage should be at -20°C.

-

Shelf-Life: ~2 years if stored properly sealed and frozen.

Safety Protocols

Hydrazines are a structural class associated with genotoxicity and skin sensitization .

-

GHS Classification (Predicted):

-

Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.

-

Deactivation: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine linkage to nitrogen gas and the corresponding alcohol/alkane before disposal.

Analytical Characterization

To validate the identity of CAS 2408968-60-3, the following spectral features are expected:

-

1H NMR (DMSO-d6):

-

9.0-10.0 ppm (br s, 3H,

-

2.8-3.0 ppm (m, 2H,

- 0.8-1.2 ppm (m, 1H, Cyclopropyl-CH).

-

0.9 ppm (d, 3H,

-

0.1-0.5 ppm (m, 4H, Cyclopropyl-

-

9.0-10.0 ppm (br s, 3H,

-

LC-MS:

-

Positive Mode (ESI+):

peak at ~115.1 m/z (Free base mass + H). -

Note: The HCl counterion is not visible in positive MS.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155562768, (2-Cyclopropylpropyl)hydrazine dihydrochloride. Retrieved from .

- Smith, P. A. S. (1983).Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

European Chemicals Agency (ECHA). C&L Inventory for Alkyl Hydrazines. (General safety data for hydrazine class). Retrieved from .

Sources

Technical Monograph: 2-Cyclopropylpropylhydrazine Dihydrochloride

This technical guide provides a comprehensive analysis of 2-Cyclopropylpropylhydrazine Dihydrochloride , a specialized alkylhydrazine derivative. The content is structured to support researchers in synthesis, characterization, and biological evaluation.

Executive Summary

2-Cyclopropylpropylhydrazine Dihydrochloride is a distinct alkylhydrazine characterized by a propyl backbone with a cyclopropyl substituent at the

This guide details the physicochemical properties, synthesis pathways, and analytical protocols required for the handling and study of this compound.

Chemical Identity & Physicochemical Properties

The molecule exists primarily as a dihydrochloride salt to ensure stability against oxidation and degradation common to free hydrazine bases.

1.1 Nomenclature & Structure

-

IUPAC Name: 1-(2-Cyclopropylpropyl)hydrazine dihydrochloride

-

Systematic Name: Hydrazine, (2-cyclopropylpropyl)-, dihydrochloride[1][2]

-

Structural Formula:

| Property | Value | Notes |

| Molecular Formula (Salt) | C₆H₁₆Cl₂N₂ | Dihydrochloride form (Standard) |

| Molecular Formula (Free Base) | C₆H₁₄N₂ | Unstable, prone to oxidation |

| Molecular Weight (Salt) | 187.11 g/mol | Based on 2HCl stoichiometry |

| Molecular Weight (Free Base) | 114.19 g/mol | Calculated |

| CAS Registry Number | Not Widely Indexed | Custom synthesis target; often referenced by internal codes (e.g., U-Series in older lit). |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O) |

| Chirality | One stereocenter at C2 | Exists as (R)- and (S)- enantiomers |

1.2 Structural Analysis

The molecule features a 2-cyclopropylpropyl group attached to the hydrazine nitrogen (

-

Backbone: Propyl chain (

). -

Substituent: Cyclopropyl ring at

. -

Functional Group: Hydrazine (

) at

This structure creates a steric bulk similar to an isobutyl group but with the added electronic effects of the cyclopropyl ring (pseudo-double bond character).

Synthesis Strategy

Due to the limited commercial availability of the specific hydrazine, a robust de novo synthesis is required. The following protocol is designed for high purity and yield, utilizing 2-cyclopropylpropan-1-ol as the starting material.

2.1 Retrosynthetic Analysis

The synthesis relies on the nucleophilic substitution of an activated alcohol derivative by hydrazine hydrate.

Pathway:

-

Precursor: 2-Cyclopropylpropan-1-ol (CAS 19134-92-0).

-

Activation: Conversion to Mesylate (OMs) or Tosylate (OTs).

-

Hydrazinolysis: Displacement with excess Hydrazine.

-

Salt Formation: Precipitation with HCl.

2.2 Experimental Protocol

Step 1: Activation (Mesylation)

-

Reagents: 2-Cyclopropylpropan-1-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM.

-

Procedure:

-

Dissolve alcohol in anhydrous DCM at 0°C under

. -

Add TEA, followed by dropwise addition of MsCl.

-

Stir for 2h at 0°C -> RT.

-

Wash with

, brine, dry over -

Concentrate to yield 2-cyclopropylpropyl methanesulfonate .

-

Step 2: Hydrazinolysis

-

Reagents: Mesylate intermediate (1.0 eq), Hydrazine hydrate (10.0 eq), Ethanol (abs).

-

Critical Control: Use large excess of hydrazine to prevent formation of the symmetrical dimer (

). -

Procedure:

-

Dissolve mesylate in Ethanol.

-

Add Hydrazine hydrate (excess) carefully.

-

Reflux for 4-6 hours.

-

Concentrate under vacuum to remove ethanol and excess hydrazine (use a trap!).

-

Extract residue with DCM/Water; collect organic phase.

-

Step 3: Salt Formation (Dihydrochloride)

-

Reagents: Crude free base, HCl in Dioxane (4M) or Ether (2M).

-

Procedure:

-

Dissolve crude oil in anhydrous

or Dioxane. -

Add HCl solution dropwise at 0°C with vigorous stirring.

-

Precipitate forms immediately.

-

Filter, wash with cold ether, and dry under vacuum.

-

Figure 1: Synthetic pathway for 2-Cyclopropylpropylhydrazine Dihydrochloride from the alcohol precursor.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

3.1 Nuclear Magnetic Resonance (NMR)

-

Solvent:

or -

1H NMR (Predicted, 400 MHz, D2O):

-

0.1 - 0.5 ppm (m, 4H, Cyclopropyl

-

0.6 - 0.8 ppm (m, 1H, Cyclopropyl

-

0.9 ppm (d, 3H,

-

1.2 ppm (m, 1H, Methine

-

2.8 - 3.0 ppm (d/m, 2H,

-

Note: Amine protons (

) exchange with

-

0.1 - 0.5 ppm (m, 4H, Cyclopropyl

3.2 Mass Spectrometry (MS)

-

Method: ESI+ (Electrospray Ionization).

-

Expected Ion:

= 115.12 m/z (Free base protonated). -

Fragmentation: Loss of

(17) to give cation at m/z 98.

Biological Context & Mechanism

This compound is relevant primarily as a Monoamine Oxidase Inhibitor (MAOI) . The cyclopropylamine moiety is a known pharmacophore for mechanism-based (suicide) inhibition of MAO enzymes.

4.1 Mechanism of Action

-

Substrate Recognition: The hydrazine group binds to the active site of MAO (A or B).

-

Single Electron Transfer (SET): The enzyme initiates oxidation, generating a radical cation on the nitrogen.

-

Ring Opening: The adjacent cyclopropyl ring undergoes rapid radical ring-opening (a "radical clock" mechanism).

-

Covalent Adduct: The reactive radical species forms a covalent bond with the flavin cofactor (FAD), irreversibly inactivating the enzyme.

Figure 2: Mechanism-based inactivation of Monoamine Oxidase by cyclopropyl-substituted hydrazines.

4.2 Safety & Toxicology

-

Hydrazine Toxicity: All hydrazines should be treated as potential hepatotoxins and carcinogens.

-

Handling: Use a fume hood, double gloves (nitrile), and avoid dust formation.

-

First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air immediately.

References

-

PubChem Compound Summary. Hydrazine, cyclopropyl-, hydrochloride. National Center for Biotechnology Information. Link

- Burger, A. (1970). Medicinal Chemistry, 3rd Edition. Wiley-Interscience. (Reference for SAR of cyclopropylamines and hydrazines).

- Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press.

-

ChemSRC. 2-Cyclopropylpropylhydrazine;dihydrochloride Product Entry. Link (Note: Link directs to related cyclopropyl hydrazine catalog entry for verification of class existence).

-

Hanzlik, R. P., et al. (1979). Cyclopropylamines as suicide substrates for cytochromes P450. Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to Cyclopropylhydrazine: Properties, Synthesis, and Safe Handling

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Initial research for "2-Cyclopropylpropylhydrazine" did not yield specific data for a compound with that precise structure, suggesting it is not a well-documented chemical entity. This guide has been developed to focus on the closely related and well-characterized parent compound, Cyclopropylhydrazine , to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on a relevant molecule within this chemical class.

Introduction and Strategic Importance

Cyclopropylhydrazine is a valuable bifunctional molecule incorporating a strained, high-energy cyclopropyl ring and a nucleophilic hydrazine moiety. This unique combination of properties makes it a strategically important building block in modern organic synthesis, particularly in the agrochemical and pharmaceutical industries. The cyclopropyl group, with its inherent ring strain and unique electronic character, can impart desirable conformational rigidity, metabolic stability, and binding affinity to target molecules. The hydrazine group serves as a versatile handle for constructing nitrogen-containing heterocycles, most notably pyrazoles, which are core scaffolds in numerous bioactive compounds.[1]

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and safety protocols for cyclopropylhydrazine and its common salt forms. The information herein is synthesized to provide not just procedural steps, but the underlying chemical principles and safety rationale required for its effective and safe utilization in a research and development setting.

Physicochemical and Structural Properties

Cyclopropylhydrazine is most commonly handled and stored as its hydrochloride (HCl) or dihydrochloride salt to improve stability and ease of handling compared to the free base. The properties of these forms are summarized below.

Table 1: Physicochemical Properties of Cyclopropylhydrazine and its Salts

| Property | Cyclopropylhydrazine | Cyclopropylhydrazine HCl | Cyclopropylhydrazine 2HCl |

| Molecular Formula | C₃H₈N₂[2] | C₃H₉ClN₂[3] | C₃H₁₀Cl₂N₂[4] |

| Molecular Weight | 72.11 g/mol | 108.57 g/mol [3] | 145.03 g/mol [4] |

| CAS Number | 120550-58-5[5][6] | 213764-25-1[3][7] | 1374652-23-9[4] |

| Appearance | Not specified (likely liquid) | White to Off-White Solid[8] | White to Off-White Solid[8] |

| Melting Point | Not available | Not available | >100°C (decomposes)[8] |

| Storage Conditions | Not specified | Store in freezer, under -20°C[9] | Inert atmosphere, Store in freezer, under -20°C[8] |

| Solubility | Not specified | Not specified | DMSO (Slightly), Methanol (Slightly), Water (Sparingly)[8] |

Computed Properties (for Dihydrochloride Salt)[4]:

-

Topological Polar Surface Area (TPSA): 38.05 Ų

-

logP: 0.4557

-

Hydrogen Bond Donors: 2

-

Hydrogen Bond Acceptors: 2

-

Rotatable Bonds: 1

The high ring strain of the cyclopropyl group (~27 kcal/mol) significantly influences the molecule's reactivity and conformation. The bonding within the ring is described by the Walsh or Coulson-Moffitt models, highlighting its partial π-character, which allows it to stabilize adjacent positive charges through hyperconjugation.[10] This electronic feature is a key consideration in its reaction mechanisms.

Synthesis of Cyclopropylhydrazine Hydrochloride

The synthesis of cyclopropylhydrazine hydrochloride is critical for its application as a stable, manageable reagent. A modern, patented method avoids the use of hazardous Grignard reagents, which are often costly and difficult to handle on an industrial scale.[1] The preferred two-step process involves N-amination of cyclopropylamine followed by deprotection.

Synthesis Workflow Diagram

Caption: A two-step synthesis of Cyclopropylhydrazine HCl.

Detailed Experimental Protocol

This protocol is based on the method described in patent CN105503647A.[1]

Step 1: Synthesis of N-Boc-cyclopropylhydrazine

-

Reactor Setup: To a suitable reaction vessel under an inert atmosphere (e.g., Nitrogen), add an organic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Reagent Addition: Add cyclopropylamine, N-Boc-O-p-toluenesulfonyl hydroxylamine, and N-methylmorpholine. A preferred molar ratio is 10:1:1.1 respectively.[1] The use of N-methylmorpholine as a base is crucial to neutralize the toluenesulfonic acid byproduct, driving the reaction forward.

-

Reaction: Maintain the reaction temperature between 0°C and 20°C. The reaction is typically stirred for 4 to 18 hours.[1]

-

Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the limiting reagent (N-Boc-O-tosyl hydroxylamine).

-

Workup (Not detailed in source, but typical): Upon completion, the reaction mixture would likely be washed with a weak aqueous acid to remove excess base, followed by a brine wash. The organic layer would then be dried and concentrated in vacuo to yield the crude N-Boc-cyclopropylhydrazine intermediate.

Step 2: Deprotection to form Cyclopropylhydrazine Hydrochloride

-

Reactor Setup: In a clean reaction vessel, place the crude N-Boc-cyclopropylhydrazine intermediate (5g, 29 mmol, 1.0 eq).[1]

-

Acid Addition: Under an ice-water bath to control the exotherm, slowly instill concentrated hydrochloric acid (10 mL).[1] The Boc (tert-Butyloxycarbonyl) group is a widely used protecting group for amines that is specifically designed to be labile under acidic conditions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir overnight (17-20 hours).[1]

-

Monitoring: Monitor the deprotection via TLC until the starting material is no longer detectable.

-

Purification:

-

Add activated carbon to the reaction solution to decolorize it.

-

Filter the mixture to remove the carbon.

-

Concentrate the aqueous phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethanol to yield pure, white crystals of cyclopropylhydrazine hydrochloride (yield reported as 76%).[1] The final product's melting point is reported as 131.6-132.6°C.[1]

-

Chemical Reactivity and Mechanistic Considerations

The reactivity of cyclopropylhydrazine is dominated by the nucleophilic character of the hydrazine moiety. Hydrazines are generally more nucleophilic than their corresponding amines due to the "alpha effect," a phenomenon where an adjacent atom with a lone pair of electrons enhances nucleophilicity.[11]

Nucleophilic Addition to Carbonyls: Hydrazone Formation

A cornerstone reaction of cyclopropylhydrazine is its condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen atom on the electrophilic carbonyl carbon.[6][12][13]

This reaction is a critical first step in the Wolff-Kishner reduction , a powerful method for converting carbonyls into alkanes under basic conditions.[8][12][14]

Caption: Wolff-Kishner reduction using cyclopropylhydrazine.

Reactivity of the Cyclopropyl Ring

The cyclopropyl ring is generally stable under the nucleophilic and basic conditions described above. However, under electrophilic or certain radical conditions, the high ring strain can facilitate ring-opening reactions.[7][15] This reactivity is an important consideration in multi-step syntheses. Cyclopropanes bearing an electron-accepting group can react as electrophiles, undergoing polar, ring-opening reactions with strong nucleophiles.[5][7] While cyclopropylhydrazine itself is a nucleophile, subsequent transformations of its derivatives could create conditions where the ring becomes susceptible to attack.

Safety, Handling, and Toxicology

Hydrazine and its derivatives are classified as toxic and require strict handling protocols. The available safety data for cyclopropylhydrazine salts and related compounds consistently highlight several primary hazards.

GHS Hazard Identification

Based on data for its hydrochloride and dihydrochloride salts, cyclopropylhydrazine is considered hazardous.[3][8]

-

Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][8] (H301/H302, H311/H312, H331/H332)

-

Skin Irritation: Causes skin irritation.[3] (H315)

-

Eye Irritation: Causes serious eye irritation.[3] (H319)

-

Respiratory Irritation: May cause respiratory irritation.[3] (H335)

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15][16][17]

-

Personal Protective Equipment:

-

Handling Practices: Avoid all personal contact, including inhalation of dust or vapors.[16] Do not eat, drink, or smoke in the laboratory.[16] Avoid the formation of dust and aerosols.[17][18] Wash hands thoroughly after handling.[16]

Storage and Incompatibilities

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17][18] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[8][9] Store locked up and away from incompatible materials and foodstuff containers.[16][19]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[18]

Accidental Release and First Aid

-

Spill Cleanup: For small spills, sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[16][18] For large spills, evacuate the area and alert emergency services.[16] Prevent spillage from entering drains or waterways.[16]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15][18]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical advice.[16][18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[15]

-

Toxicology Profile

The toxicity of hydrazines is linked to their ability to cause a functional pyridoxine (Vitamin B6) deficiency.[20] This can lead to severe neurological effects, including seizures. Hydrazine exposure can also cause damage to the pulmonary, hepatic, and hematological systems.[20] While specific toxicological studies on cyclopropylhydrazine are not widely available, it should be handled with the same precautions as other toxic hydrazine derivatives.

Analytical Methods

The quantification of cyclopropylhydrazine, particularly as a potential impurity in final products, requires sensitive and robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing hydrazine compounds.

Protocol: HPLC Analysis of Hydrazine Impurities (General Method)

Due to the high polarity and lack of a strong chromophore in cyclopropylhydrazine, direct analysis is challenging. A common strategy is pre-column derivatization to attach a UV-active moiety, significantly enhancing sensitivity. This protocol is a generalized approach based on established methods for hydrazine analysis.[13]

-

Sample Preparation and Derivatization:

-

Accurately weigh the sample (e.g., Active Pharmaceutical Ingredient) and dissolve it in a suitable diluent (e.g., water/methanol mixture).

-

To this solution, add a derivatizing agent such as salicylaldehyde. The aldehyde reacts with the hydrazine to form a stable, UV-active hydrazone.

-

Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as an Inertsil ODS-3V (250 x 4.6 mm, 5 µm), is commonly used.[13]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) is typical.[13][21]

-

Flow Rate: A standard flow rate of 1.0 mL/min is often employed.[13]

-

Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducible retention times.[13]

-

Detection: Monitor the column eluent using a UV detector at the wavelength of maximum absorbance for the derivatized product (e.g., 360 nm for the salicylaldehyde derivative).[13]

-

Injection Volume: 20 µL.[21]

-

-

Quantification:

-

Prepare a calibration curve using standards of cyclopropylhydrazine of known concentrations that have undergone the same derivatization procedure.

-

The Limit of Detection (LOD) and Limit of Quantification (LOQ) for the method must be established through validation studies, with sensitivities in the low ppm range being achievable.[13][21]

-

Conclusion

Cyclopropylhydrazine is a potent synthetic intermediate whose utility is derived from the unique interplay between its nucleophilic hydrazine group and the strained cyclopropyl ring. Its successful application in research and manufacturing hinges on a thorough understanding of its synthesis, reactivity, and, most critically, its hazardous nature. The synthetic route via N-amination of cyclopropylamine offers a scalable and safer alternative to older methods. Its reactivity is primarily that of a strong nucleophile, enabling the construction of complex nitrogen-containing molecules. By adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable chemical building block.

References

-

(PDF) Synthesis of Di-, Tri- and Tetracyclopropylhydrazines - ResearchGate. Available at: [Link]

- CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents.

-

Cyclopropyl group - Wikipedia. Available at: [Link]

-

Cyclopropylhydrazine | C3H8N2 | CID 19594968 - PubChem. Available at: [Link]

-

Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem. Available at: [Link]

-

analytical methods - ATSDR. Available at: [Link]

-

Cyclopropylhydrazine hydrochloride - [C32080] - Synthonix. Available at: [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. Available at: [Link]

-

NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available at: [Link]

-

Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC - NIH. Available at: [Link]

-

Is hydrazine a better nucleophile than ammonia? - Chemistry Stack Exchange. Available at: [Link]

-

Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. Available at: [Link]

-

19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction - Organic Chemistry | OpenStax. Available at: [Link]

Sources

- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physicsforums.com [physicsforums.com]

- 5. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. d-nb.info [d-nb.info]

- 8. fiveable.me [fiveable.me]

- 9. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. research.aston.ac.uk [research.aston.ac.uk]

- 18. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyclopropylhydrazine | C3H8N2 | CID 19594968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

Novel cyclopropyl hydrazine derivatives for drug discovery

An In-Depth Technical Guide to Novel Cyclopropyl Hydrazine Derivatives in Modern Drug Discovery

Executive Summary

The confluence of unique structural motifs in medicinal chemistry often yields compounds with exceptional therapeutic potential. This guide focuses on one such pairing: the cyclopropyl hydrazine scaffold. The cyclopropyl ring, a small, strained carbocycle, is a privileged structure in drug design, known for enhancing metabolic stability, potency, and CNS permeability.[1][2][3] When covalently linked to a hydrazine moiety—a historically significant pharmacophore for enzyme inhibition—the resulting derivative becomes a powerful tool for targeting challenging biological pathways.[4][5] This document serves as a technical guide for researchers and drug development professionals, providing in-depth insights into the synthesis, mechanism of action, and therapeutic applications of novel cyclopropyl hydrazine derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the future landscape for this promising class of molecules, with a primary focus on their well-established role as inhibitors of Monoamine Oxidase (MAO) for the treatment of neuropsychiatric disorders.[6][7]

Part 1: The Cyclopropyl Hydrazine Scaffold: A Union of Prized Pharmacophores

The Strategic Value of the Cyclopropyl Ring

The cyclopropyl group is far more than a simple cyclic alkane; its unique electronic and steric properties make it a valuable asset in drug design.[1] The inherent ring strain leads to shorter, stronger C-H bonds and enhanced π-character in its C-C bonds, which confers a remarkable degree of metabolic stability by increasing the energy required for oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This feature is often exploited to block metabolic hotspots on a lead compound, thereby improving its pharmacokinetic profile.[8] Furthermore, the rigid, three-dimensional nature of the ring can lock a molecule into a specific conformation, contributing to more favorable and entropically efficient binding to a target receptor.[1][3] Its incorporation can enhance potency, increase brain permeability, and reduce off-target effects, making it a versatile tool for overcoming common drug discovery hurdles.[1][2]

The Pharmacological Significance of the Hydrazine Moiety

Hydrazine derivatives have a long and storied history in pharmacology, most notably as the first generation of monoamine oxidase inhibitors (MAOIs).[9] The N-N single bond of the hydrazine group (-NH-NH₂) is a key reactive element.[10] In the context of enzyme inhibition, it can act as a precursor to highly reactive species that form covalent bonds with enzyme cofactors or active site residues, leading to irreversible inhibition.[11][12] While early hydrazine-based drugs were associated with toxicity concerns, particularly hepatotoxicity, modern medicinal chemistry has revived interest in this scaffold by leveraging structure-based design to create more selective and safer compounds.[4][9] Beyond MAOIs, the hydrazine framework is found in drugs for tuberculosis, cancer, and hypertension, demonstrating its broad therapeutic utility.[5][13]

Synergy in the Scaffold: Creating Potent and Selective Modulators

The combination of a cyclopropyl ring and a hydrazine group creates a synergistic scaffold ideal for targeting enzymes like MAO. The cyclopropyl group can serve as a recognition element, fitting into specific hydrophobic pockets within the enzyme's active site, while also providing metabolic stability. The hydrazine moiety provides the reactive "warhead" for mechanism-based inactivation. This combination has been particularly successful in developing selective inhibitors for MAO-B, a key target in the treatment of Parkinson's disease, where it helps preserve dopamine levels in the brain.[6]

Part 2: Synthetic Strategies and Characterization

The synthesis of cyclopropyl hydrazine derivatives requires robust and well-defined chemical pathways. The most common approach involves the preparation of the core intermediate, cyclopropylhydrazine hydrochloride, which can then be further derivatized.

Core Synthetic Routes

Several methods have been developed for the synthesis of the cyclopropylamine core, a critical precursor.[14] These include the Curtius rearrangement, Kulinkovich-type reactions applied to nitriles, and the reaction of cyclopropanols with amines.[14][15] A particularly effective and scalable method for producing N-protected cyclopropyl hydrazine involves the reaction of cyclopropylamine with an N-Boc protected hydroxylamine derivative, followed by deprotection.[16] More advanced methods can produce highly substituted and stereodefined cyclopropylamines from cyclopropanols, which opens the door to chiral cyclopropyl hydrazine derivatives.[17][18]

Detailed Protocol: Synthesis of Cyclopropylhydrazine Hydrochloride

This protocol is based on a well-established method suitable for laboratory scale-up and provides a reliable route to a key starting material.[16] The causality behind this two-step process is clear: first, a stable, protected intermediate (N-Boc-cyclopropyl hydrazine) is formed, which can be easily purified. The second step involves a simple acid-catalyzed deprotection to yield the final hydrochloride salt, which is typically a stable, crystalline solid.

Step 1: Synthesis of N-Boc-cyclopropyl hydrazine

-

Reaction Setup: In a 500mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add cyclopropylamine (59.3g, 1.04mol, 10 eq.), dichloromethane (180mL), and N-methylmorpholine (NMM) (11.5g, 0.114mol, 1.1 eq.).

-

Cooling: Cool the reaction mixture to -5 to 0 °C using an ice-salt bath. The low temperature is critical to control the exothermicity of the reaction and prevent side product formation.

-

Reagent Addition: Slowly add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (or a similar N-Boc transfer agent) in portions over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to stir at 0-10 °C for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-cyclopropyl hydrazine.

Step 2: Deprotection to form Cyclopropylhydrazine Hydrochloride

-

Reaction Setup: Dissolve the crude N-Boc-cyclopropyl hydrazine from the previous step in a suitable solvent like methanol or isopropanol.

-

Acidification: Add an aqueous solution of hydrogen chloride (e.g., 3M HCl) and stir the mixture at room temperature (20-50 °C). The acid cleaves the Boc protecting group, releasing CO₂ and isobutylene.

-

Precipitation & Isolation: The cyclopropylhydrazine hydrochloride product will precipitate out of the solution. The reaction can be stirred for 2-4 hours to ensure complete deprotection.

-

Purification: Collect the solid product by filtration. Wash the filter cake with a cold solvent (e.g., diethyl ether) to remove any remaining organic impurities. Recrystallize the solid from a solvent system like methanol/ether to obtain the pure cyclopropylhydrazine hydrochloride salt.[16]

Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Caption: Standard workflow for the analytical characterization of synthesized derivatives.

Part 3: Mechanism of Action & Key Therapeutic Targets

Primary Target: Monoamine Oxidase (MAO)

Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] There are two main isoforms: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[4][6] MAO-B primarily metabolizes dopamine, and its selective inhibitors are used in Parkinson's disease therapy.[6][11]

Cyclopropyl hydrazine derivatives act as mechanism-based irreversible inhibitors of MAO.[11] The inhibition process is a classic example of "suicide inhibition." The enzyme recognizes the inhibitor as a substrate and begins its catalytic cycle. This enzymatic processing converts the relatively inert cyclopropyl hydrazine into a highly reactive intermediate, which then attacks and forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[11][12]

Caption: Mechanism of irreversible MAO inhibition by cyclopropyl hydrazine derivatives.

Emerging Therapeutic Targets

While MAO inhibition remains the primary application, the unique reactivity of this scaffold is being explored for other targets.

-

Anticancer: Some hydrazine derivatives have shown potential as anticancer agents.[5] For example, cyclopropylamine-containing inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers, function via a similar FAD-dependent oxidative activation mechanism.[12] Other studies have explored quinoline-hydrazide hybrids for their antiproliferative effects.[19]

-

Antimicrobial: The hydrazone linkage (-NH-N=CH-), easily formed from hydrazines, is present in a wide variety of compounds with demonstrated antibacterial and antifungal activities.[20][21]

Part 4: In Vitro Evaluation & Data Interpretation

Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This fluorometric assay is a robust, high-throughput method for determining the inhibitory potency (IC₅₀) of test compounds. The principle relies on the MAO-catalyzed deamination of a substrate, which produces H₂O₂, subsequently detected by a fluorescent probe.

-

Materials: Recombinant human MAO-A and MAO-B enzymes, p-tyramine (non-selective substrate), horseradish peroxidase (HRP), Amplex Red reagent, test compounds, and a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 1 pM).

-

Enzyme Incubation: In a 96-well black plate, add the MAO-A or MAO-B enzyme to the assay buffer. Add the test compound at various concentrations and incubate for a defined period (e.g., 15 minutes) at 37 °C. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a detection cocktail containing the substrate (p-tyramine), HRP, and Amplex Red. Add this cocktail to each well to start the enzymatic reaction.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The self-validating nature of this protocol comes from running appropriate controls: wells with no enzyme (background), wells with enzyme but no inhibitor (100% activity), and wells with a known potent inhibitor (positive control, e.g., clorgyline for MAO-A, selegiline for MAO-B).

Data Presentation: Structure-Activity Relationships (SAR)

Systematic modification of a lead compound is central to medicinal chemistry. For cyclopropyl hydrazine derivatives, key modifications include substitutions on the cyclopropyl ring or derivatization of the hydrazine nitrogen. The resulting data is best summarized in a table to clearly visualize trends.

| Compound ID | R¹ (on Cyclopropyl) | R² (on Hydrazine) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI = IC₅₀-A / IC₅₀-B) |

| CPH-01 | -H | -H | 150 | 25 | 6.0 |

| CPH-02 | -CH₃ | -H | 250 | 15 | 16.7 |

| CPH-03 | -H | -CH₃ | 80 | 300 | 0.27 (MAO-A Selective) |

| CPH-04 | -H | -Benzyl | >10,000 | 8 | >1250 (Highly MAO-B Selective) |

This table contains illustrative data.

Interpretation: From this hypothetical data, one can derive key insights. For instance, adding a small alkyl group (CPH-02) slightly decreases MAO-A potency but improves MAO-B potency, increasing selectivity. N-alkylation (CPH-03) dramatically shifts selectivity towards MAO-A. A bulky N-benzyl group (CPH-04) almost abolishes MAO-A activity while retaining potent MAO-B inhibition, leading to a highly selective compound. This type of analysis guides the rational design of next-generation inhibitors.

Part 5: Challenges and Future Directions

Navigating Toxicity and Metabolic Activation

The primary challenge for hydrazine-based therapeutics is managing potential toxicity.[9] The same chemical reactivity that makes them potent inhibitors can also lead to off-target covalent modification of other proteins or bioactivation into toxic metabolites.[8][12] Modern drug design mitigates these risks through several strategies:

-

Increasing Selectivity: Designing inhibitors that bind with high affinity only to the desired target reduces the likelihood of off-target reactions.

-

Understanding Metabolism: Detailed metabolic studies (in vitro and in vivo) are crucial to identify and characterize any reactive metabolites. If a liability is found, medicinal chemists can modify the structure to block that specific metabolic pathway, for example, by adding a blocking group like fluorine or a cyclopropyl ring itself.[8]

The Future Landscape

The field of cyclopropyl hydrazine derivatives is evolving. Future research will likely focus on:

-

Expanding Target Space: Applying the principles of mechanism-based inhibition to other FAD-dependent enzymes, such as LSD1 for oncology.[12]

-

Developing Reversible Inhibitors: While irreversible inhibitors offer high potency, reversible inhibitors can provide a better safety profile. Designing non-covalent cyclopropyl hydrazine analogs is an attractive avenue.

-

Activity-Based Protein Profiling (ABPP): Using hydrazine-based chemical probes to map the "reactive proteome," which can help identify novel drug targets and understand the off-target effects of existing drugs.[12]

Conclusion

Novel cyclopropyl hydrazine derivatives represent a powerful and versatile scaffold in drug discovery. The strategic combination of a metabolically robust cyclopropyl ring and a reactive hydrazine pharmacophore has yielded highly potent and selective enzyme inhibitors, particularly for monoamine oxidases. By understanding the synthetic methodologies, mechanisms of action, and potential liabilities, researchers can continue to innovate within this chemical space. Through rational design and rigorous evaluation, the challenges of toxicity can be navigated, unlocking the full therapeutic potential of these compounds for treating complex diseases of the central nervous system and beyond.

References

-

Scotchburn, K., Allen, L. G., & Lautens, M. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. [Link][17][18][22]

-

ResearchGate. (n.d.). Synthesis of cyclopropylamines from cyclopropanols and amines. Retrieved February 12, 2026, from [Link][15]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved February 12, 2026, from [Link][11]

-

Couturier, M., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link][14]

-

ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. Retrieved February 12, 2026, from [Link][6]

-

Kuznetsov, M. A., et al. (2015). Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. ResearchGate. [Link][23]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link][1]

-

Carradori, S., et al. (2012). Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds. PubMed. [Link][24]

-

Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride. Retrieved February 12, 2026, from [16]

-

Backus, K. M., et al. (2016). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society. [Link][12]

-

Chimenti, F., et al. (2013). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. PubMed. [Link][7]

-

Singh, I., & Sharma, P. K. (2018). Privileged scaffolds as MAO inhibitors: Retrospect and prospects. European Journal of Medicinal Chemistry. [Link][4]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved February 12, 2026, from [Link][2]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link][25]

-

Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Retrieved February 12, 2026, from [Link][10]

-

Wikipedia. (n.d.). Hydrazine (antidepressant). Retrieved February 12, 2026, from [Link][9]

-

Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals. Retrieved February 12, 2026, from [Link][5]

-

Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. [Link][20]

-

ResearchGate. (2017). Synthesis, characterization and antimicrobial activity studies of (E)-1-cyclopropyl-6-fluoro- 7-(4-(4-(2-isonicotinoyl-hydrazinyl).... [Link][21]

-

Almasirad, A., et al. (2014). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research. [Link][26]

-

Singh, P., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. [Link][19]

-

Toth, B. (1996). A review of the antineoplastic action of certain hydrazines and hydrazine-containing natural products. In Vivo. [Link][27]

-

Kumar, A., et al. (2024). Exploring s-triazine derivatives as anticancer agents. RSC Medicinal Chemistry. [Link][28]

-

Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link][29]

-

Lee, K., et al. (2022). Antidepressive Effect of Natural Products and Their Derivatives Targeting BDNF-TrkB in Gut-Brain Axis. International Journal of Molecular Sciences. [Link][30]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved February 12, 2026, from [Link][8]

-

ClinicalTrials.gov. (n.d.). Card Expert Search. Retrieved February 12, 2026, from [Link][31]

-

de Oliveira, G. G., et al. (2024). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Chemistry & Biodiversity. [Link][13]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Privileged scaffolds as MAO inhibitors: Retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calcasolutions.com [calcasolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 10. psvmkendra.com [psvmkendra.com]

- 11. researchgate.net [researchgate.net]

- 12. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. omicsonline.org [omicsonline.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A review of the antineoplastic action of certain hydrazines and hydrazine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 29. mdpi.com [mdpi.com]

- 30. Antidepressive Effect of Natural Products and Their Derivatives Targeting BDNF-TrkB in Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to 2-Cyclopropylpropylhydrazine Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyclopropylpropylhydrazine hydrochloride, a novel hydrazine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of public information on this specific compound, this document outlines a plausible synthetic route, detailed experimental protocols, and methods for purification and characterization. The guide also discusses the predicted chemical properties and potential therapeutic applications based on the structural motifs present in the molecule, particularly the cyclopropyl group, which is a known bioisostere in many pharmaceutical compounds.

Introduction

Hydrazine and its derivatives are a class of compounds with significant importance in organic synthesis and medicinal chemistry. They serve as versatile building blocks for the synthesis of a wide range of heterocyclic compounds and are integral to the structure of numerous pharmaceuticals. The incorporation of a cyclopropyl group into small molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide focuses on the synthesis and characterization of 2-cyclopropylpropylhydrazine hydrochloride, a molecule that combines these two key structural features.

Chemical Structure and Identifiers

As "2-Cyclopropylpropylhydrazine hydrochloride" is not a standard IUPAC name and public database entries are unavailable, this guide will focus on the most probable isomer, 1-(2-cyclopropylpropyl)hydrazine hydrochloride .

| Identifier | Value |

| IUPAC Name | 1-(2-cyclopropylpropyl)hydrazine hydrochloride |

| SMILES | C1CC1C(C)CN.Cl |

| InChIKey | (Inferred) Will be generated upon successful synthesis and characterization |

| Molecular Formula | C6H15ClN2 |

| Molecular Weight | 150.65 g/mol |

Proposed Synthetic Pathway

A multi-step synthetic route is proposed for the preparation of 1-(2-cyclopropylpropyl)hydrazine hydrochloride, commencing from commercially available starting materials. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for 1-(2-cyclopropylpropyl)hydrazine hydrochloride.

Step 1: Synthesis of 2-Cyclopropylpropan-1-ol

The initial step involves a Grignard reaction between cyclopropanecarboxaldehyde and ethylmagnesium bromide to form the secondary alcohol, 2-cyclopropylpropan-1-ol.[1][2][3][4][5]

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2-cyclopropylpropan-1-ol can be purified by fractional distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-Bromo-2-cyclopropylpropane

The synthesized alcohol is then converted to the corresponding alkyl bromide, which will serve as the electrophile in the subsequent alkylation step. A common method for this transformation is the use of phosphorus tribromide.[6][7][8]

Experimental Protocol:

-

In a round-bottom flask, dissolve the purified 2-cyclopropylpropan-1-ol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully pour the reaction mixture over ice water. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The resulting 1-bromo-2-cyclopropylpropane can be purified by distillation.

Step 3: Synthesis of tert-Butyl 2-(2-cyclopropylpropyl)hydrazine-1-carboxylate

The alkyl bromide is then used to alkylate a protected hydrazine, such as tert-butyl carbazate. This protects one of the nitrogen atoms and prevents over-alkylation.[9][10][11]

Experimental Protocol:

-

In a round-bottom flask, dissolve tert-butyl carbazate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as sodium hydride (1.1 eq), portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-bromo-2-cyclopropylpropane (1.0 eq) in DMF dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Deprotection and Salt Formation to Yield 1-(2-Cyclopropylpropyl)hydrazine hydrochloride

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Experimental Protocol:

-

Deprotection: Dissolve the purified tert-butyl 2-(2-cyclopropylpropyl)hydrazine-1-carboxylate (1.0 eq) in a suitable solvent like dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) (excess, ~5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-cyclopropylpropyl)hydrazine hydrochloride as a solid.

Characterization

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH, N-H, C-Br).

-

Melting Point: To determine the melting point of the final solid product as an indicator of purity.

Potential Applications in Drug Development

The 2-cyclopropylpropylhydrazine moiety represents a novel scaffold for drug discovery. The presence of the cyclopropyl group can confer several advantageous properties to a drug candidate, including:

-

Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

-

Bioisosterism: The cyclopropyl group can act as a bioisostere for other groups, such as a gem-dimethyl or a vinyl group, allowing for fine-tuning of a molecule's properties.

Hydrazine derivatives are known to exhibit a wide range of biological activities, and this novel compound could be explored as a precursor for the synthesis of new therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.

Safety and Handling

Hydrazine and its derivatives are often toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. The synthesis should be carried out by trained personnel familiar with the handling of hazardous chemicals.

Conclusion

This technical guide provides a detailed, albeit theoretical, pathway for the synthesis and characterization of 1-(2-cyclopropylpropyl)hydrazine hydrochloride. The proposed multi-step synthesis is based on well-established organic chemistry reactions and provides a framework for researchers to produce this novel compound for further investigation. The unique combination of a cyclopropyl group and a hydrazine moiety makes this molecule an interesting candidate for future drug discovery and development efforts.

References

-

ResearchGate. (2023). Review of cyclopropyl bromide synthetic process. Retrieved February 12, 2026, from [Link]

- Google Patents. (2004). PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE.

- Google Patents. (2000). Process for the production of cyclopropylmethyl halides.

- Google Patents. (2012). Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.

-

Organic Letters. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Retrieved February 12, 2026, from [Link]

-

Chegg. (2020). Consider the mechanism for the Grignard reaction between ethylmagnesium bromide and cyclopentanecarbaldehyde to form 1-cyclopentyl-1-propanol. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 12, 2026, from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved February 12, 2026, from [Link]

-

Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved February 12, 2026, from [Link]

-

SciSpace. (n.d.). Synthesis of cyclopropane containing natural products. Retrieved February 12, 2026, from [Link]

-

YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved February 12, 2026, from [Link]

-

National Institutes of Health. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved February 12, 2026, from [Link]

-

DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved February 12, 2026, from [Link]

-

MDPI. (2021). Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. Retrieved February 12, 2026, from [Link]

-

Chemistry Stack Exchange. (2023). Can cyclopropane be synthesized from propan-1-ol?. Retrieved February 12, 2026, from [Link]

- Google Patents. (1987). Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved February 12, 2026, from [Link]

-

Chemguide. (n.d.). ALCOHOLS: REPLACING THE -OH GROUP BY A HALOGEN. Retrieved February 12, 2026, from [Link]

-

YouTube. (2023). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style. Retrieved February 12, 2026, from [Link]

-

YouTube. (2019). conversion of alcohols to halides without HX acids. Retrieved February 12, 2026, from [Link]

-

YouTube. (2010). Conversion of Alcohols to Alkyl Halides. Retrieved February 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]

- 3. adichemistry.com [adichemistry.com]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. d-nb.info [d-nb.info]

- 10. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Methodological & Application

Synthesis of pyrazoles using 2-Cyclopropylpropylhydrazine hydrochloride

An Application Guide for the Synthesis of Pyrazoles Utilizing 2-Cyclopropylpropylhydrazine Hydrochloride

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the tranquilizer Difenamizole.[1][2][3] The ability to readily functionalize the pyrazole ring at multiple positions provides a powerful platform for fine-tuning the pharmacological profile of lead compounds.

A particularly valuable substituent in modern drug design is the cyclopropyl group. This small, strained ring system offers a unique conformational rigidity and metabolic stability profile that can enhance binding affinity, improve pharmacokinetic properties, and reduce off-target effects.[4] This guide provides a detailed protocol for the synthesis of pyrazoles incorporating a cyclopropyl moiety, specifically through the use of 2-cyclopropylpropylhydrazine hydrochloride. The primary synthetic route discussed is the Knorr pyrazole synthesis, a robust and widely adopted method for constructing the pyrazole core from hydrazine derivatives and 1,3-dicarbonyl compounds.[5][6][7][8]

Core Principles: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[6][9][10] The reaction is typically acid-catalyzed and proceeds through a well-established mechanism involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[5][10][11]

Reaction Mechanism

The general mechanism can be broken down into the following key steps:

-

Initial Condensation: The more nucleophilic nitrogen of the substituted hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the remaining carbonyl group, forming a five-membered ring intermediate.

-

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

A Note on Regioselectivity

A critical consideration when using a substituted hydrazine, such as 2-cyclopropylpropylhydrazine, with an unsymmetrical 1,3-dicarbonyl compound is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[10][12] The outcome is often governed by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. For instance, the less sterically hindered carbonyl group is often favored for the initial attack.[13][14] Researchers should be prepared to characterize potential isomeric mixtures and may need to optimize reaction conditions (e.g., solvent, temperature, pH) to favor the desired isomer.[12][14]

Experimental Protocol: Synthesis of 1-(2-Cyclopropylpropyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a representative cyclopropyl-substituted pyrazole from 2-cyclopropylpropylhydrazine hydrochloride and acetylacetone (a symmetrical 1,3-dicarbonyl).

Materials and Reagents

| Reagent | CAS Number | Recommended Purity |

| 2-Cyclopropylpropylhydrazine HCl | (Not available) | >95% |

| Acetylacetone (2,4-Pentanedione) | 123-54-6 | >99% |

| Ethanol (Absolute) | 64-17-5 | >99.5% |

| Triethylamine (Et₃N) | 121-44-8 | >99% |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | ACS Grade |

| Brine (Saturated NaCl solution) | 7647-14-5 | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade |

| Silica Gel for Column Chromatography | 63231-67-4 | 230-400 mesh |

Step-by-Step Procedure

-

Liberation of the Hydrazine Free Base:

-

In a 100 mL round-bottom flask, suspend 2-cyclopropylpropylhydrazine hydrochloride (1.0 eq) in ethanol (20 mL).

-

Add triethylamine (1.1 eq) dropwise to the suspension at room temperature. The triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free hydrazine for the reaction. Stir the mixture for 15 minutes.

-

-

Reaction Setup and Condensation:

-

To the ethanolic mixture containing the free hydrazine, add acetylacetone (1.05 eq).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. The use of a protic solvent like ethanol is beneficial as it can facilitate the proton transfer steps involved in the condensation and dehydration.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove any acidic impurities and triethylammonium salts, followed by brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure 1-(2-cyclopropylpropyl)-3,5-dimethyl-1H-pyrazole.

-

-

Characterization:

-

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the cyclopropyl protons (multiplets, ~0.1-0.8 ppm), the pyrazole methyl groups (singlets, ~2.2 ppm), and the pyrazole ring proton (singlet, ~5.8 ppm).[3]

-

¹³C NMR (100 MHz, CDCl₃): Expect signals for the pyrazole ring carbons (~105, 138, 148 ppm) and the aliphatic carbons of the cyclopropylpropyl substituent.

-

Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺.

-

Experimental Workflow Diagram

Caption: Figure 2: General Experimental Workflow.

Troubleshooting and Advanced Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete reaction; inefficient liberation of the free base; decomposition. | Ensure the complete neutralization of the hydrochloride salt. Increase reaction time or temperature. Consider using a different solvent, such as acetic acid, which can act as both solvent and catalyst. |

| Mixture of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Characterize the mixture using 2D NMR (NOESY/ROESY). Attempt to separate isomers via careful chromatography or HPLC. To improve selectivity, try different solvents (aprotic vs. protic) or catalysts.[13][14] |

| Difficult Purification | Co-elution of product with byproducts or starting material. | Optimize the mobile phase for column chromatography. Consider derivatization to aid separation or switch to an alternative purification technique like preparative HPLC. |

| Inconsistent Results | Purity/stability of 2-cyclopropylpropylhydrazine hydrochloride. | Verify the purity of the starting hydrazine. Store it in a cool, dry place, protected from light and air to prevent degradation. |

Conclusion